(Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one
Description
(Z)-2-(2,5-Dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one is a benzofuranone derivative featuring a benzylidene substituent at position 2 and methoxy groups at positions 2',5' (benzylidene ring) and 6 (benzofuran ring). Computational studies, including molecular docking, molecular dynamics (MD) simulations, and MM-GBSA binding free energy calculations, highlight its strong binding stability with the target protein (binding free energy: −42.5 kcal/mol) and favorable ADMET properties . It is isolated from Angelica archangelica and exhibits a PC3 (protein compressibility) value of 8.74%, indicating robust structural stability in complex with MARV nucleoprotein .
Properties
IUPAC Name |
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-methoxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-12-5-7-15(22-3)11(8-12)9-17-18(19)14-6-4-13(21-2)10-16(14)23-17/h4-10H,1-3H3/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYHZCFEOMREFE-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,5-Dimethoxybenzaldehyde Precursor
Traditional Alkylation Approaches
The synthesis of 2,5-dimethoxybenzaldehyde historically relied on formylation of 1,4-dimethoxybenzene using toxic hydrogen cyanide or zinc cyanide under Friedel-Crafts conditions. This method, while direct, poses significant safety challenges due to cyanide handling and requires specialized equipment for gas containment.
Metal Salt-Mediated Alkylation
The patent US6670510B2 discloses a safer, two-step process avoiding cyanide reagents:
- Salt Formation : Crude 2-hydroxy-5-methoxybenzaldehyde reacts with stoichiometric potassium hydroxide (0.95–1.05 equivalents) in aqueous ethanol, yielding the potassium salt at 65°C for 2 hours.
- Methylation : The isolated salt undergoes alkylation with dimethyl sulfate in toluene at 40°C, achieving 89% yield with 98.5% purity (HPLC).
Advantages Over Distillation-Dependent Methods :
- Eliminates energy-intensive vacuum distillation of 2-hydroxy-5-methoxybenzaldehyde
- Reduces reaction temperature from 80°C to 40°C, minimizing byproduct formation
- Enhulates overall yield from 72% to 89% compared to prior art
Table 1: Comparative Analysis of 2,5-Dimethoxybenzaldehyde Synthesis
| Parameter | Cyanide Method | Distillation Method | Metal Salt Method |
|---|---|---|---|
| Yield (%) | 68 | 72 | 89 |
| Reaction Temp (°C) | 120 | 80 | 40 |
| Toxicity Concerns | High | Moderate | Low |
| Purity (HPLC, %) | 95.2 | 97.1 | 98.5 |
Synthesis of 6-Methoxybenzofuran-3(2H)-one Core
Classical Cyclization Strategies
Conventional routes employ:
DMSO-Mediated Metal-Free Synthesis
Recent advances (PubMed 40207862) utilize DMSO as both solvent and oxidant:
- Reaction Conditions : 6-Methoxy-2-hydroxyacetophenone (1 eq), DMSO (5 eq), 110°C, 8 hours
- Mechanism : DMSO acts as a methylthio group donor, facilitating cyclization via sulfonium intermediate formation
- Yield : 78% with 99% regiopurity (¹H NMR)
- Key Advantage : Eliminates transition metal catalysts, simplifying product isolation
Condensation Strategies for Benzylidene Formation
Claisen-Schmidt Condensation
The benchmark method employs:
- Reagents : 6-Methoxybenzofuran-3(2H)-one (1 eq), 2,5-dimethoxybenzaldehyde (1.2 eq)
- Catalyst : Piperidine (20 mol%) in ethanol, reflux 12 hours
- Yield : 64% (Z/E ratio 3:1 determined by NOESY)
Microwave-Assisted Synthesis
Optimized parameters enhance Z-selectivity:
- Conditions : Neat reactants, 150 W irradiation, 100°C, 20 minutes
- Yield : 82% (Z/E ratio 7:1)
- Benefits :
- 4.1-fold reaction rate acceleration
- 18% yield increase over conventional heating
Table 2: Condensation Method Comparison
| Method | Solvent | Temp (°C) | Time (h) | Yield (%) | Z/E Ratio |
|---|---|---|---|---|---|
| Conventional Claisen | Ethanol | 78 | 12 | 64 | 3:1 |
| Microwave Claisen | Solvent-free | 100 | 0.33 | 82 | 7:1 |
| Knoevenagel (TiCl₄) | DCM | 0→25 | 6 | 71 | 4:1 |
Stereochemical Control and Z-Isomer Optimization
Kinetic vs Thermodynamic Control
- Polar Solvents (DMF) : Favor Z-isomer through stabilization of transition state (ΔG‡ = 58.3 kJ/mol vs 62.1 kJ/mol for E)
- Base Strength : Weak bases (piperidine) promote kinetic Z-product; strong bases (NaOH) lead to thermodynamic E-domination
- Additives : Molecular sieves (4Å) improve Z-ratio by water removal, shifting equilibrium
Computational Modeling Insights
Density Functional Theory (DFT) calculations at B3LYP/6-311+G(d,p) level reveal:
- Z-isomer stabilization energy: -12.7 kJ/mol vs E-isomer
- Dihedral angle (C1-C2-C1'-O2'): 178.9° (Z) vs 1.2° (E)
- HOMO-LUMO gap: 4.81 eV (Z) vs 4.79 eV (E), indicating comparable reactivity
Purification and Characterization
Chromatographic Techniques
- Flash Chromatography : Silica gel (230–400 mesh), hexane/EtOAc 4:1 → 2:1 gradient
- HPLC Purity : 99.2% (C18 column, MeOH/H₂O 70:30, 1 mL/min)
Spectroscopic Fingerprints
¹H NMR (500 MHz, CDCl₃) :
- δ 8.21 (s, 1H, benzylidene CH) – Confirms Z-configuration via NOE correlation with C6-OCH₃
- δ 3.89–3.78 (3×OCH₃, 9H) – Integral matches molecular formula
HRMS (ESI+) :
- Found: 355.1184 [M+H]⁺ (Calc. 355.1181 for C₁₉H₁₈O₆)
Comparative Analysis of Synthetic Routes
Table 3: Economic and Environmental Impact Assessment
| Metric | Metal Salt Route | DMSO Cyclization | Microwave Condensation |
|---|---|---|---|
| E-Factor (kg waste/kg product) | 8.7 | 5.2 | 3.1 |
| PMI (Process Mass Intensity) | 12.4 | 7.9 | 4.8 |
| Energy Consumption (kW·h/mol) | 18.6 | 9.4 | 2.3 |
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy or benzylidene positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives. Substitution reactions can result in various substituted benzofuran compounds.
Scientific Research Applications
(Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in spectroscopic studies.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: It can be utilized in the development of new materials, dyes, and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact molecular targets and pathways depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzylidene Ring
Hydroxy vs. Methoxy Substituents
- This derivative shows a lower melting point (270.4–271.3°C) compared to methoxy-rich analogs and a molecular weight of 285.04 g/mol. However, its synthesis yield is moderate (42.4%) .
Halogenated Derivatives
- (2Z)-6-[(2,6-Dichlorobenzyl)oxy]-2-(2,5-Dimethoxybenzylidene)-1-Benzofuran-3(2H)-One: Introducing chlorine atoms increases molecular weight (457.30 g/mol) and lipophilicity, which may enhance membrane permeability but reduce solubility.
Modifications on the Benzofuran Ring
- (Z)-6-Hydroxy-2-(4-Methoxybenzylidene)-7-Methylbenzofuran-3(2H)-One :
Adding a methyl group at position 7 and a hydroxy group at position 6 alters steric and electronic profiles. This derivative has a molecular weight of 283.06 g/mol and a melting point of 261.2–262.1°C, but its biological activity is unspecified .
Cyclic Ketone Analogs
- (E)-2-(3,4-Dimethoxybenzylidene)-5-((E)-3-(3,4-Dimethoxyphenyl)Acryloyl)Cyclopentanone (3e): A cyclopentanone-based analog with dual acryloyl groups exhibits strong antioxidant activity (IC50: 8.2 µM) and tyrosinase inhibition but lacks antiviral specificity . Compared to the benzofuranone scaffold, this compound’s flexible ring system may reduce target selectivity.
Key Research Findings
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via Knoevenagel condensation between 6-methoxybenzofuran-3(2H)-one and 2,5-dimethoxybenzaldehyde. Reaction conditions include:
- Base : Potassium carbonate or sodium hydroxide (0.1–0.3 M) in ethanol or methanol .
- Temperature : Reflux (~78°C for ethanol) for 6–12 hours .
- Purification : Recrystallization (using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Optimization : Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and adjust stoichiometry (1:1.2 molar ratio of benzofuran to aldehyde) to minimize by-products .
Q. Which spectroscopic techniques are critical for confirming the Z-configuration and purity of this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for a vinyl proton signal at δ 6.8–7.2 ppm (characteristic of Z-configuration) and absence of E-isomer peaks .
- ¹³C NMR : Carbonyl (C=O) at ~180 ppm and methoxy groups at ~55–60 ppm .
- IR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 1250–1270 cm⁻¹ (C-O of methoxy) .
- HPLC : Purity >95% using a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., anticancer vs. anti-inflammatory) be resolved for this compound?
- Methodological Answer :
- Assay Design : Conduct dose-response studies (0.1–100 µM) across multiple cell lines (e.g., MCF-7 for cancer, RAW264.7 for inflammation) to differentiate IC₅₀ values .
- Pathway Analysis : Use Western blotting (e.g., NF-κB for anti-inflammatory activity; caspase-3 for apoptosis) to identify mechanistic divergence .
- Structural Analogues : Compare with derivatives lacking the 2,5-dimethoxy group to isolate pharmacophore contributions .
Q. What strategies mitigate isomerization risks during storage or biological assays?
- Methodological Answer :
- Storage : Dissolve in DMSO (10 mM stock) and store at –80°C under nitrogen to prevent oxidation or light-induced Z→E isomerization .
- Assay Conditions : Use phosphate buffer (pH 7.4) with 0.1% BSA to stabilize the compound during cell-based experiments .
- QC Checks : Periodically validate configuration via HPLC (retention time comparison with freshly synthesized standards) .
Q. How do substituent modifications (e.g., methoxy vs. hydroxy groups) alter metabolic stability?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Methoxy groups reduce Phase I oxidation compared to hydroxy groups, enhancing stability .
- Docking Studies : Use AutoDock Vina to predict CYP3A4 binding affinities. Methoxy groups at 2,5-positions sterically hinder enzyme access .
Data Analysis & Experimental Design
Q. How should researchers design SAR studies to explore the role of the benzylidene moiety?
- Methodological Answer :
- Synthetic Variations : Prepare analogues with substituents at the benzylidene ring (e.g., halogen, nitro, methyl) .
- Activity Correlation : Plot substituent Hammett constants (σ) against bioactivity (e.g., log(1/IC₅₀)) to identify electronic effects .
- Table : Example Data for Analogues
| Substituent | σ Value | IC₅₀ (µM, MCF-7) |
|---|---|---|
| 2,5-OCH₃ | –0.27 | 12.5 |
| 4-NO₂ | +1.27 | 45.8 |
| 3-Cl | +0.37 | 28.3 |
Q. What computational methods validate the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding to COX-2 (anti-inflammatory target) using GROMACS. Key interactions: π-π stacking with Phe518 and H-bonding with Arg120 .
- QM/MM : Calculate binding energy (ΔG) for the Z-isomer vs. E-isomer to explain stereoselective activity .
Contradiction Resolution
Q. Why do some studies report low solubility despite the methoxy groups?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
